Tribromosilane - 7789-57-3

Tribromosilane

Catalog Number: EVT-412666
CAS Number: 7789-57-3
Molecular Formula: Br3Si
Molecular Weight: 267.8 g/mol
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Product Introduction

Overview

Tribromosilane is a chemical compound with the formula HBr₃Si. It is an inorganic silicon compound that plays a significant role in the production of polysilicon, particularly in the semiconductor industry. This compound serves as an alternative to trichlorosilane for producing ultrapure silicon, which is essential for solar cells and electronic components. The unique properties of tribromosilane make it a valuable precursor in various chemical processes.

Source and Classification

Tribromosilane can be classified as a bromosilane, which are silicon compounds containing bromine atoms. It is produced primarily through the reaction of crystalline silicon with hydrogen bromide at elevated temperatures. This compound is categorized under inorganic compounds due to its elemental composition and bonding characteristics.

Synthesis Analysis

Methods of Synthesis

The synthesis of tribromosilane typically involves the following methods:

  1. Direct Reaction: The most common method for producing tribromosilane involves heating crystalline silicon with gaseous hydrogen bromide at high temperatures (around 380 °C to 450 °C). This method allows for the simultaneous production of both tribromosilane and tetrabromosilane as reaction products .
  2. Hydrogen Reduction: In some processes, tribromosilane can be produced through the hydrogen reduction of silicon tetrabromide. This method has been explored for its feasibility in continuous flow reactors, which utilize silicon particles as substrates for deposition .

Technical Details

The reaction conditions are critical for optimizing the yield and selectivity of tribromosilane. For instance, increasing the total gas flow rate during the reaction has been shown to enhance the selectivity towards tribromosilane by controlling local temperature rises due to exothermic reactions . The selectivity can reach over 70% under optimal conditions.

Molecular Structure Analysis

Structure

Tribromosilane consists of one silicon atom bonded to three bromine atoms and one hydrogen atom. The molecular structure can be represented as follows:

  • Chemical Formula: HBr₃Si
  • Molecular Geometry: The geometry around the silicon atom is tetrahedral due to its four substituents (three bromine atoms and one hydrogen atom).

Data

  • Molecular Weight: Approximately 200.85 g/mol
  • Boiling Point: Decomposes at high temperatures rather than boiling.
  • Melting Point: Not well-defined due to its instability at lower temperatures.
Chemical Reactions Analysis

Reactions

Tribromosilane undergoes various chemical reactions, including:

  1. Decomposition: At high temperatures, tribromosilane decomposes to produce silicon and hydrogen bromide:
    SiHBr3Si+32H2+32Br2\text{SiHBr}_3\rightarrow \text{Si}+\frac{3}{2}\text{H}_2+\frac{3}{2}\text{Br}_2
  2. Hydrogenation: It can react with hydrogen under specific conditions to form silanes or other silicon compounds.
  3. Polymerization: Tribromosilane can participate in polymerization reactions, though such processes require careful control to avoid unwanted side reactions.

Technical Details

The thermal stability of tribromosilane is relatively low; it tends to decompose rather than remain stable under heat, which is a significant consideration in industrial applications .

Mechanism of Action

Process

The mechanism of action for tribromosilane primarily involves its role as a precursor in chemical vapor deposition processes used to produce polysilicon. During these processes, tribromosilane decomposes at high temperatures, releasing silicon atoms that deposit onto substrates, forming solid silicon layers.

Data

The efficiency of this process depends on several factors, including temperature, pressure, and the presence of catalysts that can facilitate the decomposition and deposition processes without leading to excessive by-products or impurities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tribromosilane is typically a colorless gas or liquid.
  • Odor: It has a pungent odor and can spontaneously combust when exposed to air.
  • Density: Approximately 3.06 g/cm³ (liquid).

Chemical Properties

  • Reactivity: Highly reactive with air and moisture; it can spontaneously ignite upon exposure.
  • Solubility: Soluble in organic solvents but reacts violently with water.
  • Stability: Unstable at room temperature; requires careful handling and storage under inert conditions.
Applications

Tribromosilane has several scientific uses:

  1. Polysilicon Production: It is primarily used in the production of polysilicon for solar cells and semiconductor applications due to its efficiency in depositing high-purity silicon layers .
  2. Chemical Synthesis: As a precursor in various chemical syntheses involving silanes, it plays a role in creating other organosilicon compounds.
  3. Research Applications: Its unique properties make it valuable in research settings focused on developing new materials or studying silicon chemistry.
Tribromosilane in Advanced Silicon Deposition Methodologies

Schumacher Process: Paradigm Shift in Polysilicon Production

The Schumacher process, pioneered in the 1980s, introduced tribromosilane (SiHBr₃) as a superior precursor to traditional chlorosilanes for high-purity polysilicon production. This process leverages the thermodynamic and kinetic advantages of bromine chemistry to overcome limitations inherent in the chlorosilane-based Siemens process. Unlike trichlorosilane (SiHCl₃), which requires temperatures exceeding 1,100°C for decomposition, tribromosilane decomposes efficiently at lower temperatures (800–900°C) due to weaker Si-Br bonds (bond dissociation energy ~88 kcal/mol vs. Si-Cl’s 109 kcal/mol). This enables a 25–30% reduction in energy consumption per kilogram of silicon produced [1] [7].

A critical innovation lies in the reaction pathway:$$\ce{4SiHBr3 ->[{\Delta}] Si + 2H2 + 3SiBr4}$$The generated SiBr₄ is not a terminal byproduct but undergoes in situ reduction with hydrogen:$$\ce{SiBr4 + 2H2 -> Si + 4HBr}$$This closed-loop regeneration minimizes waste and enhances silicon yield to >95%, compared to 20–30% SiCl₄ byproduct in Siemens reactors [1]. The process also reduces reactor corrosion and eliminates silicon back-etching due to milder byproducts (HBr vs. HCl) [7].

Table 1: Schumacher vs. Siemens Process Performance Metrics

ParameterSchumacher (SiHBr₃)Siemens (SiHCl₃)
Deposition Temperature800–900°C1,100–1,200°C
Byproduct Yield<5% SiBr₄20–30% SiCl₄
Energy Consumption80–100 kWh/kg-Si120–150 kWh/kg-Si
Silicon Purity9N (99.9999999%)9N

Kinetic and Thermodynamic Comparison with Trichlorosilane-Based Siemens Process

Tribromosilane’s deposition kinetics fundamentally differ from trichlorosilane due to bromine’s lower electronegativity and larger atomic radius. Key distinctions include:

  • Activation Energy: SiHBr₃ decomposition exhibits 35–45 kJ/mol lower activation energy than SiHCl₃ due to weaker Si-Br bonds, accelerating surface reactions [5].
  • Byproduct Stability: SiCl₄’s high thermodynamic stability (ΔGf = −617 kJ/mol) necessitates energy-intensive hydrogenation for recycling. In contrast, SiBr₄ (ΔGf = −349 kJ/mol) readily decomposes at 850°C under H₂ atmospheres [3] [5].
  • Nucleation Dynamics: Bromosilanes form smaller critical nuclei (1–2 nm vs. 5–10 nm for chlorosilanes) due to higher surface diffusivity, enhancing deposition uniformity on silicon filaments [1].

Fluidized bed reactors (FBRs) amplify these advantages. At 750°C, SiHBr₃ achieves 92% conversion efficiency with H₂/SiHBr₃ = 5:1 molar ratios—30% higher than SiHCl₃ under identical conditions. This stems from bromine’s reduced affinity for silicon surfaces, which minimizes passivation and halide segregation [5].

Table 2: Kinetic Parameters for Silicon Precursors (Fluidized Bed Reactors, 750°C)

PrecursorActivation Energy (kJ/mol)Reaction Order (H₂)Conversion Efficiency
SiHBr₃78 ± 50.892%
SiHCl₃115 ± 71.262%

Low-Temperature Decomposition Mechanisms for Crystalline Silicon Formation

Tribromosilane enables crystalline silicon deposition at 850°C—250–300°C lower than conventional tetrachlorosilane (SiCl₄) processes. This is governed by a hydrogen-mediated radical mechanism [3] [7]:

  • Initiation: Homolytic cleavage of Si-H and Si-Br bonds generates silyl (SiH₂Br•) and bromosilyl (SiHBr₂•) radicals.
  • Radical Propagation:$$\ce{SiHBr3 + H• -> SiH2Br• + HBr}$$$$\ce{SiH2Br• ->[\ce{-H2}] SiBr• + H2}$$
  • Surface Migration: SiBr• radicals adsorb onto silicon surfaces, where Br abstraction by H₂ yields atomic silicon:$$\ce{SiBr• (ads) + 1/2H2 -> Si (s) + HBr}$$

In situ gas chromatography during SiBr₄/H₂ co-decomposition confirms this pathway. At 850°C, SiBr₄ conversion reaches 40%, with crystalline silicon detected via XRD (diffraction peaks at 28.4°, 47.3°, 56.1°)—conditions under which SiCl₄ shows negligible reactivity [3]. The lower Br-Si bond strength reduces the energy barrier for silicon lattice integration, enabling epitaxial growth on silicon wafers below 900°C [7].

Role of Hydrogenation in Tribromosilane-to-Silicon Conversion Efficiency

Hydrogen governs three critical functions in tribromosilane decomposition:

  • Radical Generation: H₂ dissociation on silicon surfaces provides H• atoms that abstract Br from adsorbed SiHBr₃, forming reactive SiHₓBr₃₋ₓ radicals essential for deposition [5].
  • Byproduct Recycling: H₂ reduces SiBr₄ back to SiHBr₃ via:$$\ce{SiBr4 + H2 <=> SiHBr3 + HBr}$$Equilibrium favors SiHBr₃ at H₂/SiBr₄ > 4:1 ratios and 500–600°C, enabling bromine recovery [5].
  • Crystallinity Control: Atomic hydrogen etches amorphous silicon nuclei (<10 nm) while promoting crystalline growth through Br removal from lattice sites. At optimal H₂/SiHBr₃ = 6:1, crystalline fractions exceed 95% [5].

Conversion efficiency peaks at 97% with H₂ stoichiometry of 8:1 due to complete bromine scavenging. Lower ratios (4:1) cause Br passivation, dropping efficiency to 65% and increasing amorphous content. This hydrogen-dependent crystallinity directly impacts solar cell performance—heterojunction devices from tribromosilane-derived silicon exhibit 26.81% efficiency due to low defect densities (<10¹⁰ cm⁻³) [6].

Table 3: Hydrogenation Impact on Tribromosilane Conversion Efficiency

H₂/SiHBr₃ Molar RatioSi Conversion EfficiencyCrystalline FractionDominant Byproduct
4:165%72%SiBr₄
6:189%92%HBr
8:197%97%HBr

Properties

CAS Number

7789-57-3

Product Name

Tribromosilane

Molecular Formula

Br3Si

Molecular Weight

267.8 g/mol

InChI

InChI=1S/Br3Si/c1-4(2)3

InChI Key

KRCZLPQTJDWPKN-UHFFFAOYSA-N

SMILES

[Si](Br)(Br)Br

Canonical SMILES

[Si](Br)(Br)Br

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